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Compound of Interest

Compound Name: GSK931145

Cat. No.: B10773678

This guide provides an in-depth overview of GSK931145, a selective inhibitor of the glycine
transporter type 1 (GlyT-1), and its application in target engagement studies. Designed for
researchers, scientists, and professionals in drug development, this document details the core
pharmacology of GSK931145, experimental protocols for its use as a positron emission
tomography (PET) ligand, and the associated signaling pathways.

Introduction to GSK931145 and its Target

GSK931145 is a potent and selective antagonist of the glycine transporter type 1 (GlyT-1), a
key protein in the central nervous system responsible for the reuptake of glycine from the
synaptic cleft. By inhibiting GlyT-1, GSK931145 increases the extracellular concentration of
glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This
modulation of NMDA receptor activity is a therapeutic strategy being explored for conditions
such as schizophrenia, where NMDA receptor hypofunction is implicated.[1]

Radiolabeled with carbon-11 ([11C]GSK931145), the compound serves as a valuable PET
imaging agent to assess GlyT-1 expression and occupancy in the brain.[2][3][4] This allows for
direct measurement of target engagement in both preclinical and clinical studies, aiding in dose
selection and confirming the mechanism of action for GlyT-1 inhibitors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for GSK931145 and its use
in characterizing other GlyT-1 inhibitors.
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Table 1: In Vitro and In Vivo Properties of GSK931145

Parameter Value Species/Tissue Reference
pIC50 (GlyT-1) 8.4 [5]
pIC50 (GlyT-2) 4.6 [5]
pKi 8.97 Rat Cortex [5]
logD 2.53 [5]
Brain-Blood AUC
_ 19 [5]
Ratio
o ] Primate (Midbrain,

Binding Potential

15-3 Thalamus, [2][4]
(BPND)

Cerebellum)

Plasma Free Fraction ]

0.8% Primate [21[4]
(fP)
Plasma Free Fraction

8% Human [2][4]
(fP)
K1 (Plasma to Brain ] ]

0.126 mL cm-3 min-1 Primate [2][4]
Transfer Rate)
K1 (Plasma to Brain )

0.025 mL cm-3 min-1 Human [2][4]
Transfer Rate)

Table 2: GlyT-1 Occupancy Studies using [11C]|GSK931145

Compound EC50 Species Reference
GSK1018921 22.5 ng/mL Primate [2]
GSK1018921 45.7 ng/mL Human [2]

Signaling Pathway and Mechanism of Action
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GSK931145 exerts its effect by inhibiting the GlyT-1 transporter. This transporter is crucial for
maintaining low synaptic glycine levels. By blocking GlyT-1, GSK931145 leads to an increase
in synaptic glycine, which then enhances the activation of NMDA receptors, as glycine is an
obligatory co-agonist for these receptors.
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Mechanism of action of GSK931145.

Experimental Protocols for Target Engagement
Studies

The primary method for assessing GSK931145 target engagement is through PET imaging
using its radiolabeled form, [11C]|GSK931145.

4.1. Radiosynthesis of [11C]|GSK931145

GSK931145 is labeled with 11C using [11C]methyl iodide or [11C]methyl triflate.[3] The final
product should have a radiochemical purity of >99% as determined by high-performance liquid
chromatography (HPLC) and a specific activity of >39 GBqg/pmol.[5][6] The purified
[11C]GSK931145 is then formulated in normal saline for intravenous injection.[5][6]

4.2. Animal and Human PET Imaging Protocol
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The following is a general protocol for in vivo PET imaging with [11C]GSK931145.

Subject Preparation: Subjects (preclinical models or human volunteers) are positioned in the
PET scanner. For arterial blood sampling, an arterial line is placed.

Radiotracer Administration: A bolus injection of [L1C]|GSK931145 is administered
intravenously. The injected dose is recorded.

PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes
post-injection.[6]

Arterial Blood Sampling: If a plasma input function is required, arterial blood samples are
collected throughout the scan to measure the concentration of the parent radiotracer and its
metabolites over time.

Image Analysis:

o Regions of interest (ROIs) are delineated on the PET images, often co-registered with
anatomical MRI scans, for brain regions known to have high GlyT-1 expression (e.g.,
midbrain, thalamus, cerebellum).[2][4]

o Time-activity curves (TACs) are generated for each ROI.

o Kinetic modeling (e.g., two-tissue compartmental model or a pseudo-reference tissue
model) is applied to the TACs to estimate outcome measures such as the volume of
distribution (VT) and binding potential (BPND).[2]

Occupancy Studies: To determine the target occupancy of a non-radiolabeled GlyT-1
inhibitor, baseline PET scans are performed, followed by administration of the inhibitor at
various doses. Post-dose PET scans are then acquired to measure the reduction in
[11C]GSK931145 binding. The relationship between the inhibitor's plasma concentration and
the change in BPND is used to calculate the EC50.[2]

4.3. Whole-Body Biodistribution and Dosimetry

Whole-body PET scans are conducted to assess the distribution of [11C]|GSK931145
throughout the body and to calculate the radiation dose.[7]
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e Scanning: Whole-body PET scans are acquired at multiple time points after radiotracer
injection.

e ROI Delineation: ROIls are drawn on major organs (e.g., liver, kidneys, lungs).[7]

o Dosimetry Calculation: Time-activity curves for each organ are used to calculate residence
times. Radiation dose estimates are then calculated using software such as OLINDA/EXM.
[7] Studies in humans have shown the highest absorbed radiation dose to be in the liver, with
an average effective dose of 4.02 ySv/MBq for males and 4.95 uSv/MBq for females.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a target engagement study using
[11C]GSK931145 PET.
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Workflow for a [11C]GSK931145 PET target engagement study.

Conclusion

GSK931145 is a critical tool for investigating the role of GlyT-1 in the central nervous system
and for the development of novel therapeutics targeting this transporter. As a PET ligand,
[11C]GSK931145 allows for the direct in vivo quantification of GlyT-1, providing invaluable
information on target engagement that can guide drug development programs. The
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methodologies outlined in this guide provide a framework for conducting robust and informative
target engagement studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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